2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one chemical structure and properties
2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one chemical structure and properties
An In-Depth Technical Guide to 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one: Synthesis, Properties, and Scientific Context
Executive Summary
This technical guide provides a comprehensive overview of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one, a 1,5-dicarbonyl compound with significant potential as a versatile intermediate in synthetic organic chemistry. We will delve into its structural and stereochemical characteristics, provide a detailed, mechanistically-grounded protocol for its synthesis via the Michael addition, and outline its key physicochemical and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and positioning this molecule within the broader context of synthetic strategy and medicinal chemistry.
Chemical Identity and Structure
2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is a complex ketone featuring a cyclohexanone core substituted at the alpha-position with a 1,3-diphenyl-3-oxopropyl group. This arrangement classifies it as a 1,5-dicarbonyl compound, a structural motif that is a cornerstone of many advanced synthetic pathways.
Nomenclature and Key Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one | [1] |
| CAS Number | 2682-98-6 | [1] |
| Molecular Formula | C21H22O2 | [1] |
| Molecular Weight | 306.4 g/mol | [1] |
| Canonical SMILES | C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | [1] |
| InChIKey | BHWABVQSIIDAON-UHFFFAOYSA-N | [1] |
Structural Elucidation
The molecule's architecture consists of two primary fragments joined by a carbon-carbon single bond: a saturated six-membered cyclohexanone ring and a three-carbon propyl chain. The propyl chain is substituted with two phenyl groups and a carbonyl group.
Stereochemistry
A critical feature of this molecule is the presence of two stereogenic centers, which imparts chirality:
-
C2 of the cyclohexanone ring: The point of attachment for the propyl side chain.
-
C1 of the propyl chain: The carbon atom bonded to both a phenyl group and the cyclohexanone ring.
The presence of two chiral centers means that four distinct stereoisomers can exist, comprising two pairs of enantiomers that are diastereomeric to each other. The specific stereochemical outcome of its synthesis is highly dependent on the reaction conditions, a crucial consideration for applications in stereoselective synthesis and drug development.
Synthesis and Mechanistic Insights
The synthesis of 1,5-dicarbonyl compounds like 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is most effectively and classically achieved through the Michael Addition reaction.[2][3] This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[3]
Retrosynthetic Analysis
From a strategic perspective, disconnecting the target molecule reveals the most logical synthetic pathway. The key bond to break in a retrosynthetic analysis of a 1,5-dicarbonyl compound is between the α- and β-carbons relative to one of the carbonyl groups. This "1,5-dicarbonyl disconnection" points directly to a Michael addition strategy.[4][5]
This analysis identifies cyclohexanone as the Michael donor (specifically, its enolate form) and chalcone (1,3-diphenyl-2-propen-1-one) as the ideal Michael acceptor.
Detailed Synthesis Protocol
This protocol is designed to be self-validating by employing well-established reaction principles. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one via a base-catalyzed Michael addition.
Materials:
-
Cyclohexanone (freshly distilled)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., KOH)
-
Ethanol (anhydrous)
-
Hydrochloric acid (dilute, for neutralization)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chalcone (1 equivalent) in anhydrous ethanol.
-
Causality: Anhydrous solvent is critical to prevent the base from being quenched by water and to avoid side reactions.
-
-
Nucleophile Generation: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add cyclohexanone (1.1 to 1.5 equivalents) to this basic solution. Stir for 15-20 minutes at room temperature.
-
Causality: The strong base (ethoxide) deprotonates the α-carbon of cyclohexanone, which is the most acidic proton, to generate the nucleophilic enolate in situ.[2] Using a slight excess of the donor ensures the complete consumption of the more valuable acceptor.
-
-
Michael Addition: Slowly add the chalcone solution from Step 1 to the cyclohexanone enolate solution from Step 2. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated system of chalcone, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate.[2] Heating can increase the reaction rate but may also lead to side products if not controlled.
-
-
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding dilute hydrochloric acid until the pH is ~7.
-
Causality: Neutralization quenches the base and protonates the enolate intermediate to yield the final 1,5-dicarbonyl product.[2]
-
-
Extraction and Purification: Remove the ethanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.
Mechanistic Workflow
The reaction proceeds through a clear, stepwise mechanism that is fundamental to carbonyl chemistry.
Physicochemical and Spectroscopic Properties
Characterization of the final product is essential for confirming its identity and purity. While extensive experimental data for this specific molecule is not widely published, we can rely on computed properties and predictable spectroscopic signatures.
Computed Physicochemical Properties
The following properties have been calculated and are available in public databases.
| Property | Value | Reference |
| Molecular Weight | 306.4 g/mol | [1] |
| XLogP3 | 4.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
Table data sourced from PubChem CID 272856.[1]
Spectroscopic Characterization: A Validating System
The combination of IR, NMR, and Mass Spectrometry provides a self-validating system to confirm the structure of the synthesized product.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands confirming the presence of the two distinct carbonyl groups.
-
~1710 cm⁻¹: C=O stretch for the saturated ketone in the cyclohexanone ring.[6][7]
-
~1685 cm⁻¹: C=O stretch for the aryl ketone (conjugated to the phenyl ring).[6]
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretches.[6]
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex but should show distinct regions. Protons in the aromatic regions (phenyl groups) would appear as multiplets between δ 7.0-8.0 ppm. The aliphatic protons on the cyclohexanone ring and the propyl chain would appear in the upfield region (δ 1.5-4.5 ppm). The protons alpha to the carbonyl groups would be the most downfield of the aliphatic signals.
-
¹³C NMR: The spectrum would definitively confirm the carbon skeleton. Key signals would include:
-
Two signals in the carbonyl region (δ > 195 ppm), one for the cyclohexanone carbonyl and one for the benzoyl carbonyl.
-
Multiple signals in the aromatic region (δ 125-140 ppm).
-
A series of signals in the aliphatic region (δ 20-60 ppm) corresponding to the carbons of the cyclohexanone ring and the propyl chain.
-
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (C21H22O2), which is approximately 306.16.
-
Common fragmentation patterns would involve cleavage alpha to the carbonyl groups, leading to characteristic fragments such as the benzoyl cation ([C6H5CO]⁺) at m/z 105 and the phenyl cation ([C6H5]⁺) at m/z 77.
-
Context in Research and Development
The 1,5-Dicarbonyl Motif as a Versatile Intermediate
While 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one may not have widely documented direct applications, its value lies in its identity as a 1,5-dicarbonyl compound. This motif is a powerful precursor for the synthesis of six-membered rings, most notably through the Robinson annulation , which involves an intramolecular aldol condensation following the initial Michael addition.[5] This makes it a valuable building block for constructing complex polycyclic systems found in steroids and other natural products.
Potential as a Scaffold for Drug Discovery
The structural components of this molecule are relevant to medicinal chemistry.
-
Chalcones: The chalcone backbone (1,3-diphenylprop-2-en-1-one) is a well-known "privileged scaffold" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]
-
Cyclohexanone Derivatives: The cyclohexanone ring system is present in many bioactive molecules. Derivatives of related cyclohexane-1,3-diones have been investigated for pharmacological properties against various cancer cell lines.[9]
This molecule serves as an excellent scaffold for creating a library of new chemical entities. Modifications to the phenyl rings (e.g., adding electron-donating or -withdrawing groups) or the cyclohexanone ring could be systematically explored to establish Structure-Activity Relationships (SAR) for various biological targets.
Conclusion
2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is a structurally interesting and synthetically accessible 1,5-dicarbonyl compound. Its preparation via the robust and well-understood Michael addition reaction makes it an excellent case study in strategic synthesis. While direct applications are not yet established, its potential as a synthetic intermediate for building complex molecular architectures and as a scaffold for developing novel therapeutic agents is significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and further explore the utility of this versatile chemical entity.
References
-
Ono, N., Miyake, H., & Kaji, A. (n.d.). A new synthesis of 1,5-dicarbonyl compounds under neutral conditions. RSC Publishing. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone. Retrieved February 24, 2026, from [Link]
-
Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 2-(3-Oxo-3-phenylpropyl)cyclohexanone. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved February 24, 2026, from [Link]
-
Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation. (n.d.). Retrieved February 24, 2026, from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 2-(3-Oxo-3-phenylpropyl)cyclopentanone. Retrieved February 24, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). 2-(3-oxo-3-piperidin-1-ylpropyl)cyclohexan-1-one. Retrieved February 24, 2026, from [Link]
-
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (n.d.). Retrieved February 24, 2026, from [Link]
-
PubChemLite. (n.d.). Cyclohexanone, 2-[3-oxo-1,3-bis[4-(pentyloxy)phenyl]propyl]-. Retrieved February 24, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved February 24, 2026, from [Link]
-
EPA. (2025, October 15). 5,5-dimethyl-2-(3-oxo-1,3-diphenylpropyl)cyclohexane-1,3-dione Synonyms. Retrieved February 24, 2026, from [Link]
-
Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. (2025, January 16). Retrieved February 24, 2026, from [Link]
-
MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2026, January 28). (PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. Retrieved February 24, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanone - the NIST WebBook. Retrieved February 24, 2026, from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 1,3 and 1,5-dicarbonyl compounds [quimicaorganica.org]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. Cyclohexanone [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
